3,5-Dibromo-2-hydroxybenzonitrile

Overview

Description

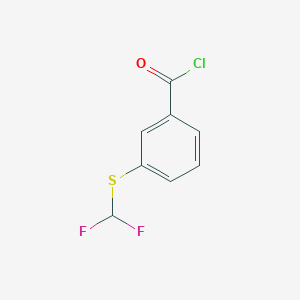

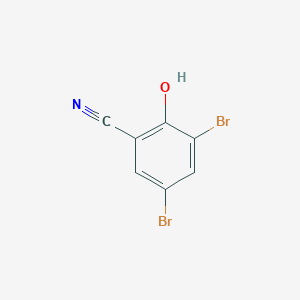

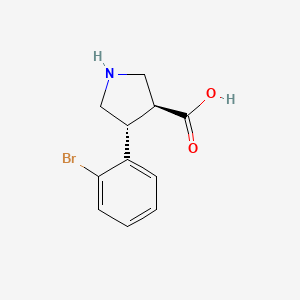

3,5-Dibromo-2-hydroxybenzonitrile (DBHBN) is an organic compound belonging to the class of nitriles and is a derivative of benzonitrile. DBHBN is a colorless, crystalline solid with a molecular weight of 297.93 g/mol and a melting point of 125-126°C. It is insoluble in water, but soluble in ethanol, acetone, and other organic solvents. It has been widely used in organic synthesis and as a reagent in various research studies.

Scientific Research Applications

Herbicide Development and Environmental Impact

High Atom Efficient and Environment-Friendly Preparation of Herbicides

3,5-Dibromo-2-hydroxybenzonitrile derivatives, specifically 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil), have been extensively used in agriculture as herbicides for controlling broad-leafed weeds. The synthesis of bromoxynil and its esters, such as the octanoate ester, highlights the push towards more atom-efficient and environmentally benign production methods. These efforts aim to overcome the drawbacks of previous synthesis routes that suffered from low productivity and required cumbersome purification processes (Subbarayappa et al., 2010). The similar research also emphasizes the ecological aspect of herbicide production and its application, underscoring the balance between agricultural efficiency and environmental conservation (Subbarayappa et al., 2011).

Corrosion Inhibition

Green Corrosion Inhibition for Metals

The application of 3,5-Dibromo-2-hydroxybenzonitrile derivatives in corrosion inhibition has been explored through the study of 2-aminobenzene-1,3-dicarbonitriles derivatives (ABDNs). These compounds have demonstrated significant effectiveness in inhibiting corrosion on mild steel surfaces in acidic environments, with one derivative showing an inhibition efficiency of 97.83% at a concentration of 100 mg/L. Such findings suggest the potential of these derivatives in developing more sustainable and environmentally friendly corrosion inhibitors for industrial applications (Verma et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 3,5-Dibromo-2-hydroxybenzonitrile, also known as bromoxynil, is the photosystem II complex in chloroplast thylakoid membranes . This complex plays a crucial role in photosynthesis, a process vital for plant growth and survival.

Mode of Action

Bromoxynil acts by inhibiting photosynthesis and ATP formation. It achieves this by binding to the QB-binding niche on the D1 protein of the photosystem II complex, thereby blocking electron transport . This inhibition disrupts the plant’s energy metabolism, leading to cell death .

Biochemical Pathways

Bromoxynil affects the photosynthetic electron transport chain, specifically the pathway from QA to QB . This disruption stops CO2 fixation and the production of ATP and NADPH2, which are required for plant growth . In a DBHB-utilizing strain, Pigmentiphaga sp. strain H8, bromoxynil is catabolized via a new oxidative decarboxylation pathway .

Pharmacokinetics

It is known that bromoxynil is absorbed by plant foliage and moves very little within the plant

Result of Action

The result of bromoxynil’s action is rapid cell death in plants . This is primarily due to the inhibition of photosynthesis and ATP formation, which are essential for plant growth and survival . Additionally, bromoxynil can induce cytosol acidification, which may also contribute to cell death .

Action Environment

The action of bromoxynil can be influenced by environmental factors. For instance, its phototransformation in aquatic systems can be affected by the presence of sodium chloride .

properties

IUPAC Name |

3,5-dibromo-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOWHVRXNOVUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C#N)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382041 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromo-2-hydroxybenzonitrile | |

CAS RN |

40718-08-9 | |

| Record name | 3,5-dibromo-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597136.png)

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)